molecular formula C16H17N3O3S2 B4582510 ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate

ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate

Cat. No. B4582510
M. Wt: 363.5 g/mol
InChI Key: HWIVCLBXIYPVQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including esterification, cyclization, and condensation processes. For instance, a study demonstrated the synthesis of a structurally related compound by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by various spectroscopic methods (İ. Koca et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis involves spectroscopic and X-ray crystallography techniques. A related compound's structure was elucidated using FT-IR, NMR, and X-ray diffraction, showing the importance of theoretical and experimental approaches in understanding molecular geometry (Miguel Morales-Toyo et al., 2013).

Chemical Reactions and Properties

Chemical reactivity studies include the investigation of reactions under various conditions, leading to the formation of new compounds. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate underwent interesting cyclization when reacted with ethyl isothiocyanate, highlighting the pathway to novel compounds (E. Gad et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their characterization and application. For instance, the crystallization from ethanol and the determination of unit cell parameters provide insights into the physical characteristics of related compounds (Miguel Morales-Toyo et al., 2013).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are crucial for understanding the compound's potential applications. Studies on related compounds include examining their binding to proteins and their potential as therapeutic agents, demonstrating the diverse chemical properties that can be investigated (Miguel Morales-Toyo et al., 2019).

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate and its derivatives have been explored extensively in the context of their synthesis and potential applications in various fields of scientific research. The compound is involved in multicomponent synthesis processes, showcasing its utility in creating complex molecular structures with potential therapeutic applications. Notably, derivatives of this compound have been synthesized and characterized, demonstrating interesting cyclization reactions and providing scaffolds for further chemical modifications aimed at enhancing their biological activities. These studies have laid the groundwork for exploring the pharmacological potentials of these compounds, especially in the realm of anticancer therapeutics. The synthesis involves nucleophilic substitution reactions and cyclization to produce compounds with significant antiproliferative potential against cancer cell lines, including MCF-7 and HepG-2 (Gad et al., 2020).

Antimicrobial and Anti-inflammatory Applications

Further research into the derivatives of ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate has revealed their potential as antimicrobial and anti-inflammatory agents. These compounds have been screened for antibacterial and antifungal activities, demonstrating promising results against various strains of bacteria and fungi. This highlights their potential in developing new antimicrobial therapies to address the growing concern of drug-resistant microbial strains. Additionally, some derivatives have shown anti-inflammatory activity, suggesting their utility in treating inflammation-related conditions (Narayana et al., 2006).

Optical and Nonlinear Properties for Photonic Applications

The nonlinear optical properties of derivatives have been investigated, revealing their potential in photonic applications. These studies focus on the optical limiting and third-order nonlinear optical properties, which are crucial for developing optical and photonic devices. The research indicates that these compounds exhibit reverse saturable absorption, making them promising candidates for use in optical limiters and other devices requiring high nonlinear optical behavior. The exploration of these properties opens new avenues for the application of these derivatives in the field of photonics, where there is a continuous search for materials with superior optical characteristics (Nair et al., 2022).

properties

IUPAC Name

ethyl 4-[[(2-thiophen-2-ylacetyl)amino]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-2-22-15(21)11-5-7-12(8-6-11)17-16(23)19-18-14(20)10-13-4-3-9-24-13/h3-9H,2,10H2,1H3,(H,18,20)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIVCLBXIYPVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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